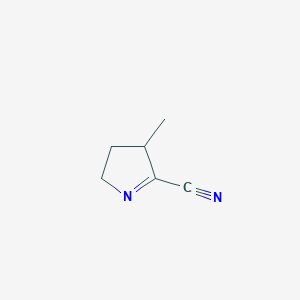![molecular formula C17H13F3N2O B14394811 2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile CAS No. 89638-28-8](/img/structure/B14394811.png)
2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the Friedel-Crafts acylation of a benzene derivative with an acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . This is followed by further functional group transformations to introduce the amino and nitrile groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzylic and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could lead to amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions . This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl and amino groups but lacks the dimethyl and benzoyl groups.
3-Amino-5,6-dimethyl-1,2,4-triazine: Similar in structure but contains a triazine ring instead of a benzene ring.
Uniqueness
The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various research fields .
Propiedades
Número CAS |
89638-28-8 |
|---|---|
Fórmula molecular |
C17H13F3N2O |
Peso molecular |
318.29 g/mol |
Nombre IUPAC |
2-amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile |
InChI |
InChI=1S/C17H13F3N2O/c1-9-7-12(15(22)13(8-21)10(9)2)16(23)11-5-3-4-6-14(11)17(18,19)20/h3-7H,22H2,1-2H3 |
Clave InChI |
IPWZKNDXOUIQKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C#N)N)C(=O)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)








![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)


